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molecular formula C12H11NO8 B8288468 Dimethyl (4-carboxy-2-nitrophenyl)malonate

Dimethyl (4-carboxy-2-nitrophenyl)malonate

Cat. No. B8288468
M. Wt: 297.22 g/mol
InChI Key: QJKKEFSZLWVDCW-UHFFFAOYSA-N
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Patent
US05985909

Procedure details

Sodium hydride (13.5 g of a 60% dispersion in oil, 0.34 mol) was washed with petroleum ether (×3) under nitrogen and suspended in dry THF (400 mL). A solution of dimethyl malonate (40.4 mL, 0.35 mol) in THF (50 mL) was added dropwise over 45 min with water-bath cooling, keeping the internal temperature below 30° C., and the resulting gel was broken up with more dry THF (300 mL). The above t-butyl 4-chloro-3-nitrobenzoate (21.7 g, 84 mmol) was added and the mixture was stirred at reflux under nitrogen for 15 h. The red-brown solution was cooled, poured into water, and aqueous HCl (2 N, ca. 60 mL) added slowly until the red nitronate colour was dispersed. The THF was evaporated and the aqueous phase extracted with CH2Cl2 (×3), the extracts were dried (Na2SO4) and evaporated. Formic acid (100 mL) was added to the residue and the mixture was stirred at 50° C. for 4 h (when tlc analysis showed no remaining t-butyl ester). The formic acid was evaporated and the residue was taken up in EtOAc and washed with water (×3). The organic layer was extracted with aqueous NaHCO3 (×2), and the aqueous phase was acidified (conc. HCl), and extracted with CH2Cl2 (×2). The organic layer was dried (Na2SO4), evaporated, and the resulting cream solid recrystallized from benzene (ca. 250 mL) to give dimethyl(4-carboxy-2-nitrophenyl)malonate as cream prisms (21.8 g, 87%), mp 147-149° C. 1H NMR ((CD3)2SO) δ13.77 (br s, 1H, CO2H), 8.52 (d, J=1.7 Hz, 1H, H-3), 8.28 (dd, J=8.1, 1.7 Hz, 1H, H-5), 7.70 (d, J=8.1 Hz, 1H, H-6), 5.62 (s, 1H, ArCH), 3.71 (s, 6H, CO2Me); 13C NMR δ166.9, 165.1 (COOMe, COOH), 148.2, 134.0, 133.1, 132.3, 132.1, 125.5 (C-1,2,3,4,5,6), 54.3 (ArCH), 52.9 (OMe). Anal. Calculated for C12H11NO8 : C, 48.5; H, 3.7; N, 4.7. Found: C, 48.7; H, 3.5; N, 4.7%.
Quantity
40.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].Cl[C:11]1[CH:23]=[CH:22][C:14]([C:15]([O:17]C(C)(C)C)=[O:16])=[CH:13][C:12]=1[N+:24]([O-:26])=[O:25].Cl.[N+](=C)([O-])[O-]>C1COCC1.O>[CH3:6][O:5][C:3](=[O:4])[CH:2]([C:11]1[CH:23]=[CH:22][C:14]([C:15]([OH:17])=[O:16])=[CH:13][C:12]=1[N+:24]([O-:26])=[O:25])[C:1]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
40.4 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
21.7 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+]([O-])([O-])=C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Sodium hydride (13.5 g of a 60% dispersion in oil, 0.34 mol) was washed with petroleum ether (×3) under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the internal temperature below 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The red-brown solution was cooled
ADDITION
Type
ADDITION
Details
was dispersed
CUSTOM
Type
CUSTOM
Details
The THF was evaporated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with CH2Cl2 (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Formic acid (100 mL) was added to the residue
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 4 h (when tlc analysis
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The formic acid was evaporated
WASH
Type
WASH
Details
washed with water (×3)
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with aqueous NaHCO3 (×2)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the resulting cream solid recrystallized from benzene (ca. 250 mL)

Outcomes

Product
Name
Type
product
Smiles
COC(C(C(=O)OC)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.8 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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